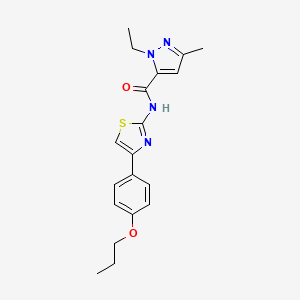

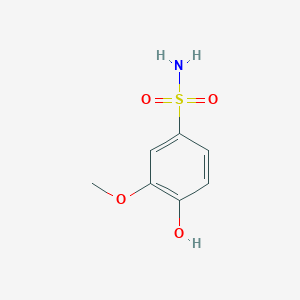

![molecular formula C23H23N5O3 B2945862 N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251619-19-8](/img/structure/B2945862.png)

N-mesityl-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, related [1,2,4]triazolo[4,3-a]pyrazine compounds have been synthesized via aromatic nucleophilic substitution . This involves the reaction of a starting compound with different amines and triazole-2-thiol .Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its triazole and pyrazine moieties. Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures .Applications De Recherche Scientifique

Tankyrase Inhibitors

A study by Liscio et al. (2014) discusses the synthesis and biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. These inhibitors are essential in pharmacology for exploring tankyrase implications in various physiopathological conditions (Liscio et al., 2014).

Species-Specific Metabolism

Research conducted by Diamond et al. (2010) investigates the species-specific metabolism of similar compounds. This study is significant in understanding the different metabolic pathways these compounds undergo in various species, which has implications in drug development and toxicology (Diamond et al., 2010).

Anticonvulsant Activity

Kelley et al. (1995) synthesized and tested substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. This research is vital in developing new therapeutic agents for treating convulsions or epilepsy (Kelley et al., 1995).

Insecticidal Assessment

A study by Fadda et al. (2017) on the synthesis of various heterocycles, including triazolo[1,5-a]pyrazines, evaluated their insecticidal effectiveness. This research contributes to the field of agriculture and pest control (Fadda et al., 2017).

Anti-Anaphylactic Effects

Research by Davies and Evans (1973) on two compounds, including triazolo[4,3-a]pyrazines, explores their potential anti-anaphylactic effects. This study is significant for its implications in treating allergic reactions and anaphylaxis (Davies & Evans, 1973).

Anticancer and Antimicrobial Activities

A study by Riyadh et al. (2013) on the synthesis of triazolo[4,3-b]pyridines and their derivatives explores their anticancer and antimicrobial activities. This research is crucial in the field of medicinal chemistry for developing new therapeutic agents (Riyadh et al., 2013).

Novel Routes to Heterocyclic Systems

Tamura et al. (1975) described new routes to the synthesis of v-triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine ring systems. This study contributes to the field of synthetic chemistry, providing new methodologies for creating complex heterocyclic systems (Tamura et al., 1975).

Synthesis of 1,2,3-Triazolo[4,5-b]pyridines

Ibrahim et al. (2011) researched the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, contributing to the development of new compounds with potential biological activities (Ibrahim et al., 2011).

Antioxidant and Neuroprotective Agents

Falsini et al. (2019) designed new 8-amino-6-aryl-2-phenyl-1,2,4-triazolo[4,3-a]pyrazine-3-ones as dual antioxidant-human A2A adenosine receptor antagonists with potential efficacy in neuropathic pain, highlighting their role in neuroprotection and oxidative stress-related diseases (Falsini et al., 2019).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes derived from pyrazole-acetamide derivatives explores their antioxidant activities, contributing to the field of inorganic chemistry and pharmacology (Chkirate et al., 2019).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-14-11-16(3)20(17(4)12-14)25-19(29)13-28-23(30)27-10-9-24-22(21(27)26-28)31-18-8-6-5-7-15(18)2/h5-12H,13H2,1-4H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYTUXVBJZOUTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

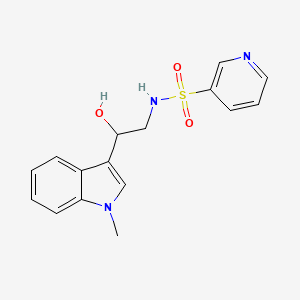

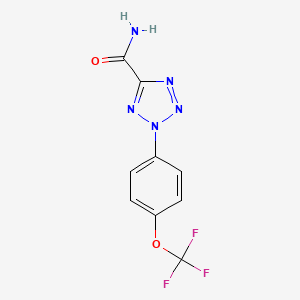

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2945784.png)

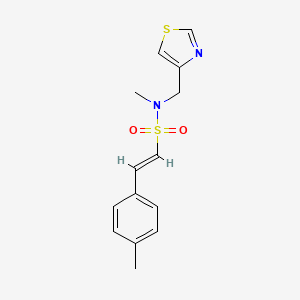

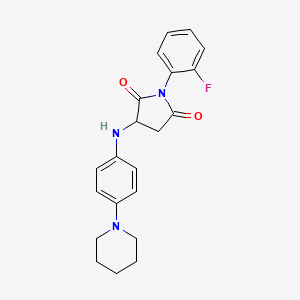

![N-(4-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2945786.png)

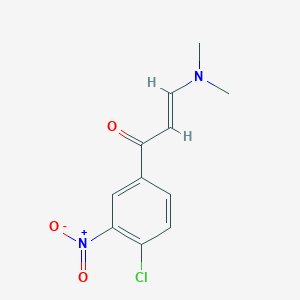

![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]-N-methylacetamide](/img/structure/B2945787.png)

![3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2945790.png)

![5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2945792.png)

![1-(Morpholin-4-yl)-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B2945795.png)

![(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2945799.png)